molecular formula C13H15N B12813836 2-Naphthalen-1-ylpropan-1-amine CAS No. 27557-86-4

2-Naphthalen-1-ylpropan-1-amine

Cat. No.: B12813836
CAS No.: 27557-86-4
M. Wt: 185.26 g/mol
InChI Key: KHUQUPPTRUPPMC-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)propan-1-amine is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of naphthalene with a suitable alkylating agent followed by amination. For example, naphthalene can be reacted with 1-bromo-2-propanol in the presence of a base to form 2-(naphthalen-1-yl)propan-1-ol, which is then converted to the amine using ammonia or an amine source under reductive conditions .

Industrial Production Methods

In an industrial setting, the production of 2-(naphthalen-1-yl)propan-1-amine may involve large-scale alkylation and amination processes. These processes typically use continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Naphthalen-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-1-yl)propan-1-amine is unique due to its specific structural arrangement, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-Naphthalen-1-ylpropan-1-amine, also known as (2S)-2-Naphthalen-1-ylpropan-1-amine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies that highlight its significance in various fields.

This compound is characterized by its naphthalene ring structure attached to a propanamine group. The synthesis typically involves the reaction of naphthalene with a suitable propan-1-amine derivative under controlled conditions to ensure the desired stereochemistry. Common reagents used in the synthesis include reducing agents and catalysts that facilitate the formation of the amine group.

Table 1: Synthetic Routes and Conditions

StepDescription
Starting MaterialsNaphthalene and propan-1-amine derivative
Reaction ConditionsControlled temperature and pressure
Catalysts/ReagentsReducing agents (e.g., lithium aluminum hydride)

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The aromatic structure allows for π-π interactions and hydrogen bonding, influencing its binding affinity. This compound has been studied for its potential to modulate signal transduction pathways and metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance, exposure to 2-naphthylamine, a related compound, has been linked to increased bladder cancer incidence among workers exposed to aromatic amines . This suggests that this compound may also possess similar properties warranting further investigation.

2. Neurotoxic Effects
Recent studies have indicated potential neurotoxic effects associated with compounds structurally related to this compound. For example, voltage-gated potassium channels have been shown to be over-expressed in certain cancer cell lines, suggesting that blocking these channels could provide therapeutic benefits .

3. Enzymatic Interactions
The compound has been investigated for its interactions with specific enzymes, which could lead to novel therapeutic applications. By identifying these interactions, researchers can better understand the compound's role in various biochemical pathways .

Case Studies

Several case studies highlight the implications of this compound in occupational health and pharmacology:

Case Study 1: Occupational Exposure
A cohort study involving workers exposed to naphthylamines revealed a significant increase in bladder cancer cases compared to the general population. The study tracked health outcomes over several decades, emphasizing the need for monitoring exposure levels in industrial settings .

Case Study 2: Pharmacological Applications
In a series of experiments aimed at identifying new drug candidates, derivatives of this compound were tested for their ability to inhibit specific cancer pathways. Results indicated promising activity against certain cancer cell lines, suggesting potential applications in drug development .

Future Directions

The ongoing research into this compound suggests several future directions:

1. Drug Development
Further exploration of this compound's derivatives may lead to new anticancer agents or treatments for neurodegenerative diseases.

2. Mechanistic Studies
Understanding the detailed mechanisms by which this compound interacts with biological targets will be crucial for developing effective therapies.

3. Safety Assessments
Given the potential toxic effects observed in related compounds, comprehensive safety assessments are necessary before clinical applications can be considered.

Properties

CAS No.

27557-86-4

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-naphthalen-1-ylpropan-1-amine

InChI

InChI=1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9,14H2,1H3

InChI Key

KHUQUPPTRUPPMC-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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